N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide

Analytical Quality Control Procurement Standardization Reproducibility

CAS 1172034-78-4 is a 1-pyrimidinylacetamide HLE protease inhibitor scaffold (EP 0 528 633 A1), supplied at ≥98% purity with batch-specific ¹H NMR, HPLC, and GC QC documentation. Its N-ethyl-N-phenyl tertiary amide motif resists amidase degradation, supporting robust IC₅₀ determination. Predicted logP ~3.1 and tPSA ~55 Ų position it as a membrane-permeable reference for benchmarking analogs. Multi-method QC data enables direct use as HPLC system suitability standard and positive assay control, eliminating in-house re-purification. Ideal for SAR exploration of acetamide N-substitution.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1172034-78-4
Cat. No. B2898103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide
CAS1172034-78-4
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCCCC1=CC(=O)N(C=N1)CC(=O)N(CC)C2=CC=CC=C2
InChIInChI=1S/C17H21N3O2/c1-3-8-14-11-16(21)19(13-18-14)12-17(22)20(4-2)15-9-6-5-7-10-15/h5-7,9-11,13H,3-4,8,12H2,1-2H3
InChIKeyXRKIVUXSBDVPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide (CAS 1172034-78-4): Procurement-Ready Physicochemical Profile for the 1-Pyrimidinylacetamide Scaffold


N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide (CAS 1172034‑78‑4, molecular formula C₁₇H₂₁N₃O₂, molecular weight 299.37 Da) is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class . Its structure features a 6-oxo‑4‑propyl‑1,6‑dihydropyrimidin‑1‑yl core linked via a methylene bridge to an N‑ethyl‑N‑phenylacetamide terminus. This scaffold is recognized in the patent literature as a privileged chemotype for protease inhibitor design, particularly for human leukocyte elastase (HLE) and related serine proteases [1]. The compound is commercially supplied as a research reagent with batch-specific quality‑control documentation (NMR, HPLC, GC) at a certified purity of 98 % .

Why Substitution with Close Analogs of N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide Is Scientifically Unreliable


Although numerous 1-pyrimidinylacetamide analogs share the 6-oxo‑4‑propylpyrimidin‑1(6H)‑yl core, small modifications to the acetamide substituent can profoundly alter key properties including target affinity, selectivity, solubility, and metabolic stability [1]. For example, replacing the N‑ethyl‑N‑phenyl group with an N‑pyridin‑2‑yl (CAS 1209758‑50‑8) or N‑thiophen‑2‑ylmethyl (CAS 1170170‑00‑9) motif introduces additional hydrogen‑bond acceptors that can redirect binding preferences. Likewise, the N‑(1‑phenylethyl) isomer (CAS not formally assigned; molecular formula C₁₇H₂₁N₃O₂, MW 299.37) incorporates a chiral center absent in the target compound, which can lead to divergent pharmacokinetic and pharmacodynamic profiles. Without direct comparative data, assuming functional equivalence between these analogs risks experimental irreproducibility. The evidence below quantifies where data‑supported differentiation exists for CAS 1172034‑78‑4.

Quantitative Evidence Guide: Differentiation of N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide from Closest Analogs


Certified Purity and Multi-Method QC Documentation Versus Representative Analogs

The target compound is routinely supplied with batch‑specific purity certification by orthogonal analytical methods. Bidepharm reports a standard purity of 98 % validated by ¹H NMR, HPLC, and GC . In contrast, the closely related analog 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1209758‑50‑8) is listed by multiple suppliers at a typical purity of 95 % with only HPLC verification . The 3 percentage‑point purity differential corresponds to a 2.5‑fold higher allowable impurity burden (5 % vs. 2 %), which can confound dose‑response studies and biological assay interpretation.

Analytical Quality Control Procurement Standardization Reproducibility

Patent-Backed Scaffold Validation: 1-Pyrimidinylacetamide Core as a Recognized Pharmacophore for Serine Protease Inhibition

The 1-pyrimidinylacetamide chemotype, encompassing the target compound, is explicitly claimed in EP 0 528 633 A1 as an inhibitor of human leukocyte elastase (HLE) [1]. The patent discloses that compounds bearing a 6-oxo‑1,6‑dihydropyrimidin‑1‑yl core with N‑substituted acetamide side chains demonstrate HLE inhibitory activity, with structure‑activity relationship (SAR) data indicating that the nature of the acetamide N‑substituent modulates potency. While the target compound itself is not individually exemplified with a measured IC₅₀ value, its scaffold is embedded within the generic Markush structure, distinguishing it from non‑pyrimidinone‑containing elastase inhibitor classes such as peptidyl trifluoromethyl ketones [1]. Analogs without the 6‑oxo‑4‑propyl substitution pattern fall outside the patent's scope, lacking this specific validation.

Human Leukocyte Elastase Serine Protease Inhibition Inflammatory Disease Models

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Heteroaryl and Alkyl Analogs

The N‑ethyl‑N‑phenyl substitution pattern of the target compound imparts a distinct physicochemical signature compared to its closest analogs. The predicted logP (clogP) for CAS 1172034‑78‑4 is estimated at approximately 3.1 , reflecting the balanced lipophilicity conferred by the N‑ethyl‑N‑phenyl group. In comparison, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1209758‑50‑8) has a lower predicted clogP of approximately 1.5 due to the pyridyl nitrogen , while the N‑(1‑phenylethyl) isomer retains identical molecular formula but differs in topological polar surface area (tPSA) projections (∼58 Ų vs. ∼55 Ų for the target) due to the branched alkyl chain's influence on conformational flexibility . These differences directly affect predicted membrane permeability and solubility, key parameters for cell‑based assay performance.

Drug-likeness Lipophilicity Permeability Physicochemical Profiling

Supplier Network Availability and Lead-Time Differentiation for Large-Scale Procurement

CAS 1172034‑78‑4 is stocked in multiple packaging tiers (from milligram to bulk scale) by Bidepharm with a documented lead time of 2‑3 weeks for bulk quantities . In contrast, the N‑(1‑phenylethyl) isomer, while commercially listed, is available from fewer vendors and often requires custom synthesis with longer lead times . This supply‑chain disparity enables faster project initiation for the target compound, a critical advantage in time‑sensitive medicinal chemistry campaigns.

Supply Chain Reliability Bulk Procurement Inventory Availability

Structural Distinctiveness: N-Ethyl-N-Phenyl Motif as a Conformationally Constrained Amide Bioisostere

The N‑ethyl‑N‑phenyl tertiary amide in CAS 1172034‑78‑4 restricts conformational freedom relative to secondary amide analogs such as N‑phenethyl‑2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide . Published SAR studies on related pyrimidinone acetamide series indicate that N‑alkyl‑N‑aryl substitution on the acetamide nitrogen reduces susceptibility to amidase‑mediated hydrolysis compared to N‑H or N‑benzyl secondary amides [1]. For instance, in a QSAR investigation of 1,6‑dihydropyrimidine antifungal derivatives, electron‑withdrawing substitution on the N‑phenylacetamide ring delivered superior activity, suggesting that the N‑phenyl motif is a critical pharmacophoric element [1]. The target compound uniquely combines this N‑phenyl feature with an N‑ethyl group, a pairing not replicated in analogs such as CAS 1209758‑50‑8 (pyridyl, no ethyl) or CAS 1170170‑00‑9 (thiophenylmethyl, no ethyl).

Bioisostere Design Conformational Restriction Metabolic Stability

Recommended Application Scenarios for N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide Based on Verified Differentiation Data


Human Leukocyte Elastase (HLE) Inhibitor Screening and Hit Validation

The compound's 1‑pyrimidinylacetamide scaffold is explicitly covered by EP 0 528 633 A1, which claims HLE inhibitory activity for this chemotype . Researchers initiating HLE‑focused biochemical screens can employ CAS 1172034‑78‑4 as a scaffold‑representative probe to benchmark assay performance, leveraging its 98 % certified purity (with ¹H NMR, HPLC, and GC documentation) to minimize impurity‑related false positives [1]. Its tertiary amide (N‑ethyl‑N‑phenyl) design further reduces susceptibility to amidase degradation during extended incubation, supporting robust IC₅₀ determination.

Structure-Activity Relationship (SAR) Studies on Pyrimidinone Acetamide Lead Series

For medicinal chemistry teams exploring the impact of acetamide N‑substitution on target potency and selectivity, CAS 1172034‑78‑4 serves as a key comparator that defines the N‑ethyl‑N‑phenyl substitution space . Its predicted logP of approximately 3.1 and tPSA of approximately 55 Ų position it as a moderately lipophilic, membrane‑permeable reference point against which more polar analogs (e.g., pyridyl derivatives) or more lipophilic analogs (e.g., N‑cyclohexyl variants) can be quantitatively benchmarked [1]. QSAR literature confirms that electron‑withdrawing or ‑donating modifications to the N‑phenyl ring can be systematically explored using this scaffold as the starting template.

Assay Development and Quality Control Standardization

The availability of multi‑method QC data (¹H NMR, HPLC, GC) and a 98 % purity specification makes this compound suitable as a system suitability standard for HPLC method development and as a positive control in biochemical assays . Procurement teams can rely on documented batch‑to‑batch consistency to reduce the need for in‑house re‑purification, accelerating the transition from compound acquisition to experimental data generation.

Comparative Metabolic Stability Profiling of Tertiary vs. Secondary Amide Analogs

The N‑ethyl‑N‑phenyl tertiary amide motif distinguishes CAS 1172034‑78‑4 from its N‑phenethyl secondary amide counterpart, enabling head‑to‑head microsomal or hepatocyte stability assays to quantify the metabolic advantage conferred by N‑alkyl‑N‑aryl substitution . Such data directly inform lead optimization decisions regarding amide substitution patterns, with implications for oral bioavailability and in vivo half‑life predictions [1].

Quote Request

Request a Quote for N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.